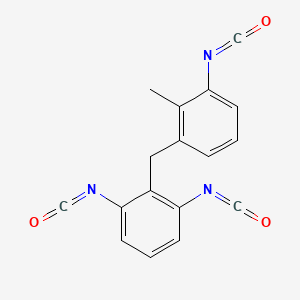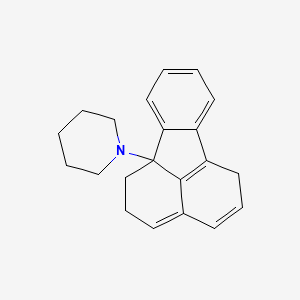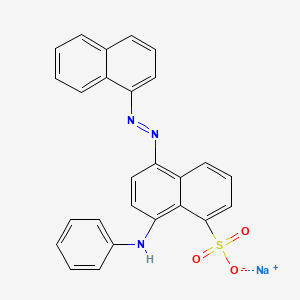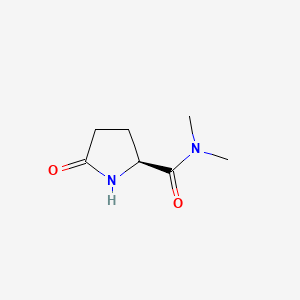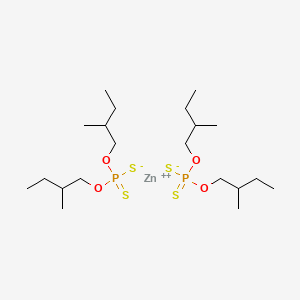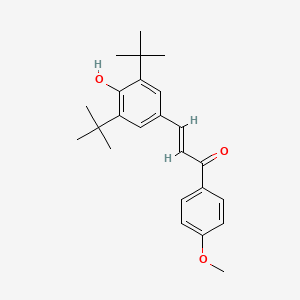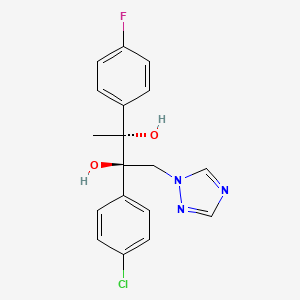
6-Propylergoline-8beta-methyl methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propylergoline-8beta-methyl methanesulphonate is a chemical compound known for its unique structure and properties. It is often used in experimental and research settings due to its specific chemical characteristics .
Preparation Methods
The synthesis of 6-Propylergoline-8beta-methyl methanesulphonate involves several steps. The synthetic routes typically include the reaction of ergoline derivatives with propyl groups under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the proper formation of the compound . Industrial production methods may involve scaling up these reactions using larger reactors and more efficient catalysts to produce the compound in bulk quantities .
Chemical Reactions Analysis
6-Propylergoline-8beta-methyl methanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its potential therapeutic benefits, particularly in the treatment of neurological disorders. Industrially, it may be used in the production of other complex chemical compounds .
Mechanism of Action
The mechanism of action of 6-Propylergoline-8beta-methyl methanesulphonate involves its interaction with specific molecular targets and pathways. It acts as a biological alkylating agent, where its alkyl-oxygen bonds undergo fission and react within the intracellular milieu. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
6-Propylergoline-8beta-methyl methanesulphonate can be compared with other similar compounds such as pergolide mesylate and bromocriptine. These compounds share similar structures but differ in their specific chemical properties and biological effects. For example, pergolide mesylate is known for its use in treating Parkinson’s disease, while bromocriptine is used for its dopaminergic effects .
Properties
CAS No. |
72821-83-1 |
|---|---|
Molecular Formula |
C19H26N2O3S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl methanesulfonate |
InChI |
InChI=1S/C19H26N2O3S/c1-3-7-21-11-13(12-24-25(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 |
InChI Key |
ZRMVUDVPSHUKAZ-MZMPZRCHSA-N |
Isomeric SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)COS(=O)(=O)C |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


